

CP-316819 CAS number and chemical properties.

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Compound of Interest

Compound Name: CP-316819

Cat. No.: B1250721

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CP-316819: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides comprehensive information on the chemical properties, mechanism of action, and experimental protocols related to **CP-316819**, a potent inhibitor of glycogen phosphorylase.

Core Compound Information: CP-316819

CP-316819 is a selective inhibitor of glycogen phosphorylase, an enzyme crucial for glycogenolysis.^[1] Its ability to modulate glycogen metabolism has made it a valuable tool in studying metabolic diseases and neurological conditions.

Chemical Properties

The fundamental chemical and physical properties of **CP-316819** are summarized in the table below.

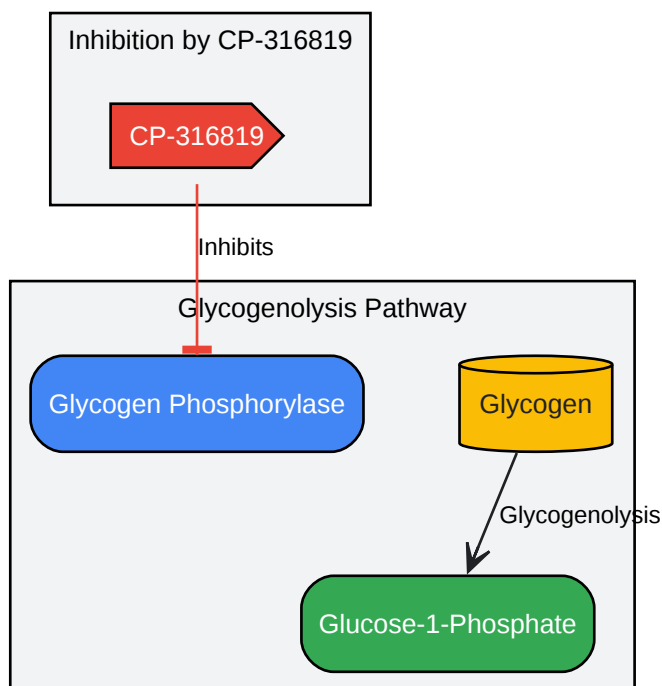
Property	Value
CAS Number	186392-43-8[1][2][3]
Molecular Formula	C ₂₁ H ₂₂ ClN ₃ O ₄ [2][3]
Molecular Weight	415.87 g/mol [1][2]
IUPAC Name	5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide[3][4]
Synonyms	GPI 819[1]
Solubility	Soluble to 100 mM in DMSO and ethanol[2]
Purity	≥98% (HPLC)[1][2]
Physical Form	Solid[3]
Storage	Store at room temperature[2]

Mechanism of Action: Glycogen Phosphorylase Inhibition

CP-316819 exerts its pharmacological effects by selectively inhibiting glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis. This process breaks down glycogen into glucose-1-phosphate, thereby providing a rapid source of glucose. **CP-316819** has been shown to inhibit both human skeletal muscle glycogen phosphorylase a (huSMGPa) and human liver glycogen phosphorylase a (huLGPa) with IC₅₀ values of 0.017 μM and 0.034 μM, respectively.[2][5]

The inhibition of GP by **CP-316819** leads to an accumulation of glycogen in tissues, a characteristic that is particularly significant under normoglycemic conditions.[6][7] Interestingly, this inhibitory effect is attenuated at low glucose concentrations, allowing for the utilization of stored glycogen when glucose levels are scarce.[6][7] This glucose-dependent inhibition makes **CP-316819** a valuable tool for studying the role of glycogen metabolism in various physiological and pathological states.

Signaling Pathway of Glycogenolysis Inhibition



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Caption: Inhibition of Glycogen Phosphorylase by **CP-316819**.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **CP-316819**.

In Vitro Glycogen Phosphorylase Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of **CP-316819** on glycogen phosphorylase.

Materials:

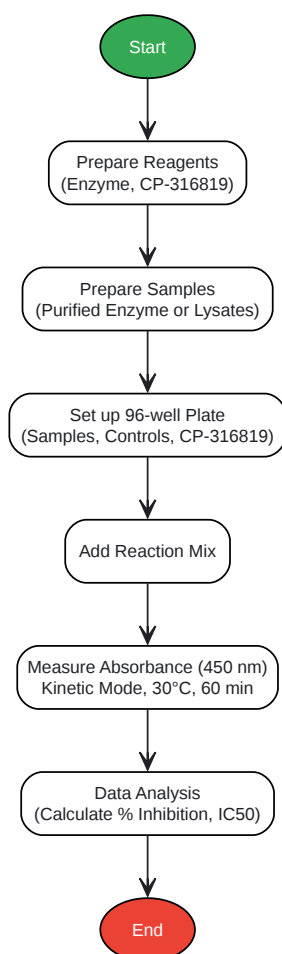
- Glycogen Phosphorylase Assay Kit (e.g., from Abcam or MilliporeSigma)[1][3]
- **CP-316819**
- DMSO

- Microplate reader capable of measuring absorbance at 450 nm
- 96-well clear flat-bottom plates
- Phosphate Buffered Saline (PBS)

Procedure:

- Reagent Preparation:
 - Prepare all reagents as per the assay kit manufacturer's instructions.[1][3] This typically involves reconstituting the enzyme, developer, substrate mix, and glycogen.
 - Prepare a stock solution of **CP-316819** in DMSO. Further dilute with assay buffer to achieve the desired test concentrations.
- Sample Preparation:
 - For testing on purified enzyme, add 2 μ L of the reconstituted glycogen phosphorylase to the designated wells.
 - For cell or tissue lysates, homogenize 50 mg of tissue or 1×10^6 cells in 200 μ L of ice-cold assay buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. The supernatant is the sample.[1][3]
- Assay Protocol:
 - Add 2 μ L of the **CP-316819** solution at various concentrations to the sample wells. For the positive control, add 2 μ L of assay buffer.
 - Prepare a background control for each sample by adding the sample to a well without the glycogen substrate.
 - Adjust the volume in all wells to 50 μ L with assay buffer.
 - Prepare a Reaction Mix containing assay buffer, glycogen, enzyme mix, developer, and substrate mix according to the kit's protocol.

- Initiate the reaction by adding 50 μ L of the Reaction Mix to each well.
- Immediately measure the absorbance at 450 nm in kinetic mode at 30°C for 60 minutes.
- Data Analysis:
 - Subtract the background control reading from the sample reading.
 - Calculate the rate of reaction ($\Delta A_{450}/\text{min}$).
 - Determine the percent inhibition for each concentration of **CP-316819** relative to the positive control.
 - Plot the percent inhibition against the log concentration of **CP-316819** to determine the IC_{50} value.



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Caption: Workflow for In Vitro Glycogen Phosphorylase Inhibition Assay.

In Vivo Hypoglycemia Study in a Rat Model

This protocol describes the induction of hypoglycemia in rats and the assessment of the neuroprotective effects of **CP-316819**.

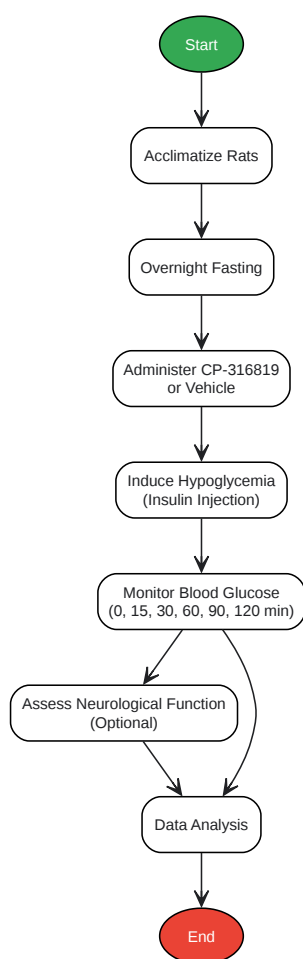
Materials:

- Male Sprague-Dawley rats (250-300g)
- **CP-316819**
- Vehicle (e.g., saline, DMSO/PEG solution)
- Insulin
- Glucometer and test strips
- Equipment for blood collection (e.g., tail vein lancets)
- Anesthesia (if required for procedures)

Procedure:

- Animal Acclimatization and Dosing:
 - Acclimate rats to the housing conditions for at least one week.
 - Fast the rats overnight before the experiment, with free access to water.
 - Administer **CP-316819** or vehicle to the respective groups of rats via an appropriate route (e.g., intraperitoneal injection or oral gavage). A typical dose of **CP-316819** used in studies is 250 mg/kg.[\[3\]](#)
- Induction of Hypoglycemia:
 - After a set time following **CP-316819** administration (e.g., 60 minutes), induce hypoglycemia by injecting insulin (e.g., 0.75-1.0 U/kg, intraperitoneally).

- Blood Glucose Monitoring:
 - Measure baseline blood glucose from the tail vein before insulin injection.
 - Monitor blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after insulin administration.
- Assessment of Neurological Function (Optional):
 - If the study aims to assess neuroprotection, monitor for the onset of isoelectric EEG or other neurological endpoints.
- Data Analysis:
 - Plot the blood glucose levels over time for each treatment group.
 - Compare the blood glucose profiles between the **CP-316819** treated group and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
 - If neurological endpoints are measured, compare the time to onset between groups.



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Caption: Workflow for In Vivo Hypoglycemia Study.

Primary Astrocyte Culture and Glycogen Content Assay

This protocol details the culture of primary astrocytes and the measurement of glycogen content following treatment with **CP-316819**.

Materials:

- Neonatal rat pups (P1-P3)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)

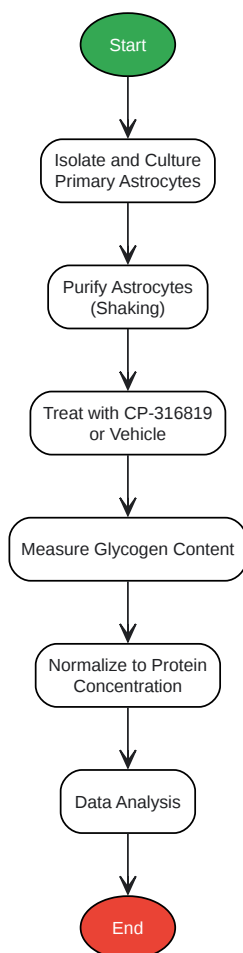
- Penicillin-Streptomycin
- Trypsin-EDTA
- Poly-L-lysine
- **CP-316819**
- Glycogen assay kit

Procedure:

- Astrocyte Isolation and Culture:
 - Isolate cortices from neonatal rat pups and mechanically dissociate the tissue.
 - Treat the tissue with trypsin to obtain a single-cell suspension.
 - Plate the cells on poly-L-lysine coated flasks in DMEM with 10% FBS and penicillin-streptomycin.
 - After 7-10 days, once the culture is confluent, shake the flasks to remove microglia and oligodendrocytes, enriching for astrocytes.
 - Re-plate the purified astrocytes for experiments.
- Treatment with **CP-316819**:
 - Treat the cultured astrocytes with various concentrations of **CP-316819** or vehicle for a specified period (e.g., 24 hours). A concentration of 10 μ M has been shown to increase intracellular glycogen content.[\[3\]](#)
- Glycogen Content Measurement:
 - Wash the cells with PBS and lyse them.
 - Measure the glycogen content in the cell lysates using a commercial glycogen assay kit. These kits typically involve the enzymatic conversion of glycogen to a product that can be

measured colorimetrically or fluorometrically.

- Normalize the glycogen content to the total protein concentration in each sample.
- Data Analysis:
 - Compare the glycogen content between the **CP-316819** treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).



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Caption: Workflow for Astrocyte Glycogen Content Assay.

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